molecular formula C10H13BrO B1395994 1-Bromo-4-(3-methoxy-propyl)-benzene CAS No. 166960-00-5

1-Bromo-4-(3-methoxy-propyl)-benzene

Cat. No. B1395994
CAS RN: 166960-00-5
M. Wt: 229.11 g/mol
InChI Key: GBJQVGFSICZULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(3-methoxy-propyl)-benzene is an organic compound belonging to the class of compounds known as alkylbenzenes. It is a colorless, volatile liquid with a characteristic odor and is used in a variety of applications, including solvents, surfactants, and as a starting material for various chemical syntheses. It is also used in the synthesis of many pharmaceuticals and industrial chemicals.

Scientific Research Applications

1-Bromo-4-(3-methoxy-propyl)-benzene is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, as a solvent in organic synthesis, and as a starting material for the synthesis of other compounds. It is also used in the synthesis of polymers, and in the synthesis of dyes and pigments. Additionally, it is used in the synthesis of surfactants, and in the synthesis of various other compounds.

Mechanism of Action

1-Bromo-4-(3-methoxy-propyl)-benzene is an alkylbenzene, and its mechanism of action is based on its ability to act as an alkylating agent. It is capable of reacting with a variety of substrates, including proteins, nucleic acids, and other organic compounds. The reaction of 1-bromo-4-(3-methoxy-propyl)-benzene with these substrates results in the formation of covalent bonds, which can lead to the formation of new compounds or the modification of existing compounds.
Biochemical and Physiological Effects
1-Bromo-4-(3-methoxy-propyl)-benzene has been studied for its potential biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the synthesis of fatty acids. Additionally, it has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates.

Advantages and Limitations for Lab Experiments

1-Bromo-4-(3-methoxy-propyl)-benzene has several advantages and limitations when used in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to handle and store. Additionally, it is relatively non-toxic and has a relatively low boiling point. On the other hand, it is a volatile compound and can be difficult to work with in certain laboratory conditions. It can also react with a variety of substrates, which can lead to unexpected results.

Future Directions

1-Bromo-4-(3-methoxy-propyl)-benzene has a variety of potential future applications, including: further research into its biochemical and physiological effects; further research into its potential as a solvent in organic synthesis; further research into its potential as a starting material for the synthesis of other compounds; further research into its potential as a starting material for the synthesis of polymers; further research into its potential as a starting material for the synthesis of dyes and pigments; and further research into its potential as a starting material for the synthesis of surfactants. Additionally, further research into its potential as an alkylating agent could lead to new and improved methods of synthesizing various compounds.

properties

IUPAC Name

1-bromo-4-(3-methoxypropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-12-8-2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJQVGFSICZULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(3-methoxy-propyl)-benzene

Synthesis routes and methods

Procedure details

3-(4-Bromo-phenyl)-propan-1-ol (2.60 g, obtained in example 130, step 1) was dissolved in THF (35 mL). The mixture was cooled to 0° C. and sodium hydride (60% in mineral oil, 967 mg) was added in four portions to the cold mixture. Stirring was continued at 0° C. for 1 hour. Then, iodomethane (1.13 mL) was added dropwise over a period of 15 minutes to the reaction mixture. The mixture was warmed to room temperature over a period of 1 hour. The reaction mixture was poured into ice/water and was extracted two times with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, filtered and the solvent was evaporated. The residue was purified by flash chromatography (silica gel, gradient of heptane in ethyl acetate) to give the title compound as a light yellow liquid (2.61 g, 94%). MS (EI): 229.0 [M−].
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
967 mg
Type
reactant
Reaction Step Two
Quantity
1.13 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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